molecular formula C21H22N4O3 B2669020 1-ethyl-3-nitro-4-(4-phenylpiperazin-1-yl)quinolin-2(1H)-one CAS No. 862486-67-7

1-ethyl-3-nitro-4-(4-phenylpiperazin-1-yl)quinolin-2(1H)-one

Cat. No.: B2669020
CAS No.: 862486-67-7
M. Wt: 378.432
InChI Key: JHZGTNPXCPXYOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-3-nitro-4-(4-phenylpiperazin-1-yl)quinolin-2(1H)-one is a useful research compound. Its molecular formula is C21H22N4O3 and its molecular weight is 378.432. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Agents

1-Ethyl-3-nitro-4-(4-phenylpiperazin-1-yl)quinolin-2(1H)-one and its derivatives have shown promise as antibacterial agents, particularly targeting Gram-negative pathogens. One study identified a compound structurally related to this compound as a potent inhibitor of type III secretion in Yersinia pseudotuberculosis, a Gram-negative pathogen. This compound was also effective against Chlamydia trachomatis, an intracellular pathogen (Enquist et al., 2012).

Synthesis and Structural Studies

There have been significant efforts in synthesizing and understanding the structure of compounds similar to this compound. For instance, research has been conducted on the synthesis of 3-(nitromethyl)-3,4-dihydroquinoxalin-2(1H)-ones, which share a similar quinoline structure. These studies not only focus on the synthesis but also delve into the structural characterization of these compounds (Pelipko et al., 2016).

Topoisomerase I Inhibitors

Compounds based on the structure of this compound have been evaluated as potential topoisomerase I inhibitors. This class of compounds has shown efficacy in inhibiting topoisomerase I at certain concentrations and exhibited anti-proliferative activity against various cancer cell lines, such as A549, Hela, BGC-823, and HepG2 (Ge et al., 2016).

Photoluminescence and Bioassay Applications

The compound and its metal complexes have been studied for their photoluminescence properties. These studies also involve bioassays to test their effectiveness against certain microbial strains, demonstrating the potential of these compounds in biological applications (El-Shafiy, 2018).

Catalysis in Organic Synthesis

Research on using related compounds in catalysis for organic synthesis has been conducted. For instance, boron nitride nanomaterials have been used as catalysts for synthesizing ethylpiperazinyl-quinolinyl fused acridine derivatives, demonstrating the compound's relevance in advanced synthetic chemistry (Murugesan et al., 2017).

Properties

IUPAC Name

1-ethyl-3-nitro-4-(4-phenylpiperazin-1-yl)quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-2-24-18-11-7-6-10-17(18)19(20(21(24)26)25(27)28)23-14-12-22(13-15-23)16-8-4-3-5-9-16/h3-11H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZGTNPXCPXYOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.